![molecular formula C7H7BrN4O B13326250 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 2nd position of the triazolo[1,5-a]pyrimidine ring system.
Preparation Methods
The synthesis of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 6-bromo-2-ethoxy-3-nitropyridine with hydrazine hydrate, followed by cyclization with formamide. This reaction typically requires heating under reflux conditions .
Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition, and subsequent condensation to form the target compound .
Chemical Reactions Analysis
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazolo[1,5-a]pyrimidine ring system can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, formamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound has been found to inhibit various kinases, including JAK1 and JAK2, by binding to their active sites and preventing substrate phosphorylation . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the observed biological effects.
Comparison with Similar Compounds
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine:
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have shown significant biological activities, including antitrypanosomal and anticancer properties.
The unique combination of the bromine atom and ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7BrN4O |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
6-bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7BrN4O/c1-2-13-7-10-6-9-3-5(8)4-12(6)11-7/h3-4H,2H2,1H3 |
InChI Key |
QTEOCVBCRFDHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C=C(C=NC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
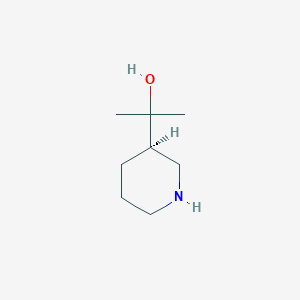
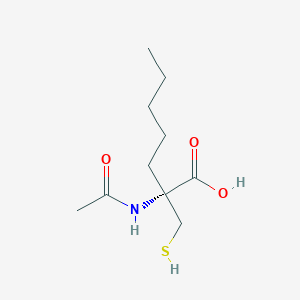
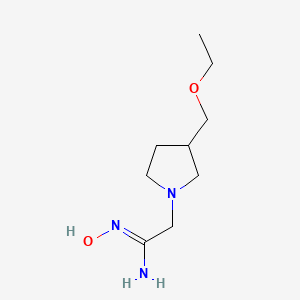
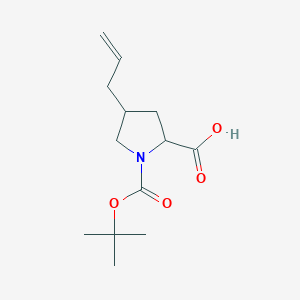
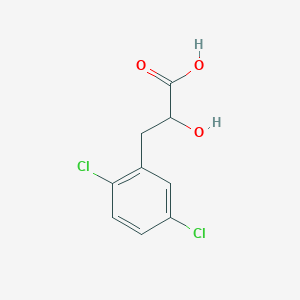
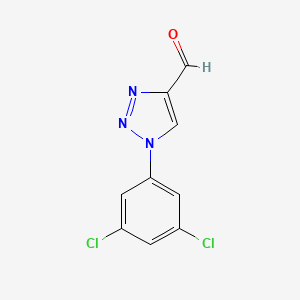
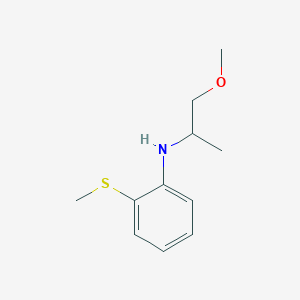
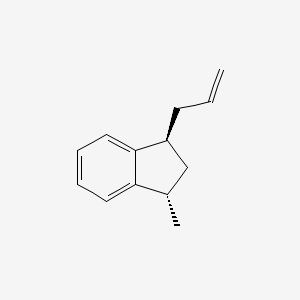


![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
